3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide -

3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

Catalog Number: EVT-5456613
CAS Number:
Molecular Formula: C15H15Cl2N3O
Molecular Weight: 324.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a quinazoline core substituted with a bromophenyl group and a [3-(1H-imidazol-1-yl)propyl]amino side chain. It exhibits potential biological activity, with its crystal structure revealing intermolecular interactions like N—H⋯N hydrogen bonds and π–π interactions. []
  • Compound Description: This compound features a benzimidazole core structure with a (4-chlorophenyl) substituent at the 2-position, an ethyl carboxylate group at the 5-position, and the recurring [3-(1H-imidazol-1-yl)propyl] group at the 1-position. Crystallographic studies indicate the involvement of this compound in a network of hydrogen bonds with water molecules. []
  • Compound Description: This compound is characterized by a 1,2,4-triazol-5(4H)-one core with a phenyl group at the 3-position and the characteristic [3-(1H-imidazol-1-yl)propyl] group at the 4-position. The crystal structure reveals intermolecular hydrogen bonding as a stabilizing factor. []
  • Compound Description: This compound comprises a benzimidazole core with a (4-bromophenyl) group at the 2-position, an ethyl carboxylate group at the 5-position, and the common [3-(1H-imidazol-1-yl)propyl] group at the 1-position. Crystallographic data indicates the involvement of this compound in C—H⋯O and O—H⋯N hydrogen bonds within its crystal structure. []
  • Compound Description: This molecule features a hydrazinecarboxamide moiety with a (2,4-dichlorophenyl) substituent. It is further characterized by a (E)-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl)propylidene] group attached to the hydrazine nitrogen. []
  • Compound Description: This compound features a (2,4-dichlorophenyl) group attached to a propanone moiety, which is further substituted with a chloro, a phenyl, and a (1H-imidazol-1-yl) group. This compound exhibits antibacterial activity, particularly against anaerobic bacteria, and is studied as a potential prodrug. []
  • Compound Description: This compound consists of a propenone core structure with a (2,4-dichlorophenyl) group at the 3-position and a (1H-imidazol-1-yl) group at the 1-position. The compound has been analyzed using spectroscopic techniques such as FT-IR and FT-Raman, and theoretical calculations have been performed to understand its hyperpolarizability and other molecular properties. []
  • Compound Description: This molecule features a 4H-1,2,4-triazole ring with a phenyl group at the 5-position, an ethyl group at the 3-position, and the characteristic [3-(1H-imidazol-1-yl)propyl] group at the 4-position. Crystal structure analysis indicates the presence of water molecules participating in intermolecular hydrogen bonding. []
  • Compound Description: This compound is defined by a 4H-1,2,4-triazole ring with a (thiophen-2-ylmethyl) substituent at the 5-position, a methyl group at the 3-position, and the characteristic [3-(1H-imidazol-1-yl)propyl] group at the 4-position. Analysis of its crystal structure indicates the presence of water molecules participating in intermolecular hydrogen bonding. []
  • Compound Description: Oxiconazole is characterized by a (1Z)-2-(1H-imidazol-1-yl)ethanone oxime core structure. This core is substituted with a (2,4-dichlorophenyl) group at the 1-position of the ethanone moiety and a O-[(2,4-Dichlorophenyl)methyl] group at the oxime oxygen. Oxiconazole is a known antifungal agent. []
  • Compound Description: This compound is a copper(II) complex with two 2,4-di-tert-butyl-6-[3-(1H-imidazol-1-yl)propyliminomethyl]phenolate ligands and two acetate ligands. The copper atom adopts a distorted tetrahedral coordination geometry. []
  • Compound Description: This class of compounds is characterized by a (benzo[b]thienyl)methyl ether moiety linked to either a 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol or a (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. These compounds are investigated for their antifungal activity. []
  • Compound Description: This series of compounds features a piperazine ring linked to a 3-methyl-2(3H)-benzazolone moiety (with the point of attachment being either the 5- or 6-position) and a complex substituent at the 4-position. This substituent consists of a phenyl ring connected to the piperazine via a methyleneoxy linker. The phenyl ring is further substituted with a [cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl group. []
  • Compound Description: This compound features a quinazoline core with a phenyl substituent at the 2-position and a [3-(1H-imidazol-1-yl)propyl]amino side chain at the 4-position. This compound exhibits potential anti-inflammatory activity and has been characterized using NMR spectroscopy and X-ray diffraction. []
  • Compound Description: This compound comprises a benzimidazole core with a (1,3-benzodioxol-5-yl) group at the 2-position, an ethyl carboxylate group at the 5-position, and the recurring [3-(1H-imidazol-1-yl)propyl] group at the 1-position. The crystal structure of this compound reveals various intermolecular interactions, including C—H⋯O, C—H⋯N, π–π stacking, and C—H⋯π interactions. []
  • Compound Description: This compound features a phenol ring with two substituents: an (E)-{[3-(1H-imidazol-1-yl)propyl]imino}methyl group at the 2-position and a [(E)-(4-methylphenyl)diazenyl] group at the 4-position. Structural analysis indicates an intramolecular O—H...N hydrogen bond. []
  • Compound Description: This group of optically active antifungal azoles are characterized by a central [(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]amine moiety. This central amine is linked to a N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolone or a N'-(4-substituted phenyl)-5(1H,4H)-tetrazolone. They are synthesized from a chiral oxiranylethanol precursor and exhibit potent antifungal activity both in vitro and in vivo. []
  • Compound Description: This class of compounds features a methanone core with an aryl substituent at the 1-position and a (1H-imidazol-1-yl) group at the 2-position. These compounds have been studied for their potential antibacterial activity. [, ]
  • Compound Description: These compounds belong to a class of N-vinyltriazoles, characterized by a propenone core. The first compound features a phenyl group at the 3-position and a (4-chlorophenyl) group at the 1-position, while the second compound has a (4-nitrophenyl) group at the 3-position and a (2,4-dichlorophenyl) group at the 1-position. Both compounds also contain a (1H-1,2,4-triazol-1-yl) group at the 2-position of the propenone core. []
  • Compound Description: These compounds are structurally similar pyrazole derivatives designed as ligands for the cerebral cannabinoid receptor (CB1). They feature a pyrazole core with a carboxamide group at the 3-position, a cyano group at the 4-position, and various substituents at the 1- and 5-positions. Both compounds exhibit high binding affinity for CB1 and are investigated as potential PET radioligands. []
  • Compound Description: This series encompasses a range of compounds featuring a central propylamine unit substituted with a (2,4-dichlorophenyl) group and a (1,2,4-triazol-1-yl) group at the 2- and 3-positions, respectively. The amine function can be either primary or secondary, with various substituents, or can be part of an amide group. These compounds were investigated for their antifungal activity against plant pathogenic fungi. []
  • Compound Description: This compound contains a 1H-imidazol-3-ium ring connected to a (Z)-prop-1-en-2-yl moiety. The propene group is further substituted with a (2,4-dichlorophenyl) and a [2-(4-methylphenoxy)ethoxy] group. []
  • Compound Description: SR141716 is a well-known potent and selective antagonist for the CB1 cannabinoid receptor. This compound features a pyrazole ring core with various substitutions, including a (2,4-dichlorophenyl) group at the 1-position and a (4-chlorophenyl) group at the 5-position. []
  • Compound Description: SB 216763 is a selective inhibitor of GSK3β. It features a pyrrole-2,5-dione core, substituted with a (2,4-dichlorophenyl) group and a (1-methyl-1H-indol-3-yl) group. []
  • Compound Description: This class of compounds is characterized by a pyrazole ring substituted at the 5-position with a 2-thienyl moiety, which is further modified with an alkynyl group. This series demonstrates high potency as CB1 receptor antagonists with good selectivity over CB2 receptors. []
  • Compound Description: Pelanserin is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist. It features a quinazoline-2,4(1H,3H)-dione core with a 3-(4-phenylpiperazin-1-yl)propyl substituent at the 3-position. []
  • Compound Description: This class of compounds features a quinazoline-2,4(1H,3H)-dione core linked to an acetamide group at the 3-position. The acetamide nitrogen is further substituted with a (2,4-dichlorophenyl)methyl group. The 1-benzylsubstituted derivatives introduce a benzyl group at the 1-position of the quinazoline ring. These compounds were synthesized and evaluated for their anticonvulsant activity. []
  • Compound Description: This compound is characterized by a 1H-benzo[d]sulfate-imidazol-2-amine core. The 2-amino group is substituted with a complex propyl chain containing a piperazine ring and a diisobutylamino group. []
  • Compound Description: This compound features a 3H-1,2,4-triazol-3-one core substituted with a (2,6-dichlorophenyl) group at the 2-position and a complex substituent at the 4-position. This substituent consists of a phenyl ring connected to the triazolone via a methylene linker. The phenyl ring is further substituted with a [2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl] group and a butyl group. This compound is a novel nonpeptide angiotensin type 1 receptor antagonist. []
  • Compound Description: [18F]JHU88868 is a pyrazole derivative designed as a radioligand for Positron Emission Tomography (PET) imaging of Cannabinoid Type 1 Receptors (CB1). It features a (2,4-dichlorophenyl) group at the 1-position of the pyrazole ring, similar to other CB1 antagonists. []
  • Compound Description: This compound is a pyrazole derivative that acts as a potent peripheral cannabinoid-1 receptor inverse agonist. It features a (2,4-dichlorophenyl) group at the 1-position of the pyrazole ring. []
  • Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. It features a pyrazole-3-carboxamide group linked to a complex dihydropyranopyridine system, which incorporates both a (2,4-dichlorophenyl) and a (4-chlorophenyl) substituent. []
  • Compound Description: This compound is a pyrazole derivative containing a (2,4-dichlorophenyl) group attached to a propenone moiety. The pyrazole ring is further substituted with two phenyl groups. []
  • Compound Description: This compound features a pyrazole ring linked to a (2,4-dichlorophenyl)propenone moiety. The pyrazole ring is further substituted with a phenyl and a (4-bromophenyl) group. []
  • Compound Description: This compound features a pyrazole ring connected to a (2,4-dichlorophenyl)propenone moiety. The pyrazole ring is further substituted with a phenyl and a (4-methoxyphenyl) group. []

Properties

Product Name

3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

InChI

InChI=1S/C15H15Cl2N3O/c16-13-4-2-12(14(17)10-13)3-5-15(21)19-6-1-8-20-9-7-18-11-20/h2-5,7,9-11H,1,6,8H2,(H,19,21)/b5-3+

InChI Key

YKMGZSSCPAYCIZ-HWKANZROSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NCCCN2C=CN=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NCCCN2C=CN=C2

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NCCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.